Papaverine glycyrrhizinate
Description
Papaverine glycyrrhizinate is a synthetic salt formed by combining papaverine, an opium alkaloid, with glycyrrhizinic acid, a triterpenoid saponin derived from licorice (Glycyrrhiza glabra). Papaverine is a well-characterized phosphodiesterase (PDE) inhibitor, particularly effective against PDE10A, with vasodilatory and smooth muscle relaxant properties . Glycyrrhizinic acid contributes anti-inflammatory, hepatoprotective, and antiviral activities . The combination aims to synergize therapeutic effects while reducing toxicity, as this compound has demonstrated lower toxicity compared to papaverine alone in preclinical studies .
Properties
CAS No. |
102395-75-5 |
|---|---|
Molecular Formula |
C42H62O16.C20H21NO4 |
Molecular Weight |
1160.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(1R,2R,3S,4R,5S)-5-carboxy-2,3,4-trihydroxycyclohexyl]oxy-3,4-dihydroxyoxane-2-carboxylic acid;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C43H64O15.C20H21NO4/c1-38(2)24-8-11-43(7)33(22(44)17-20-21-18-40(4,37(54)55)13-12-39(21,3)14-15-42(20,43)6)41(24,5)10-9-25(38)57-36-32(30(49)29(48)31(58-36)35(52)53)56-23-16-19(34(50)51)26(45)28(47)27(23)46;1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h17,19,21,23-33,36,45-49H,8-16,18H2,1-7H3,(H,50,51)(H,52,53)(H,54,55);5-8,10-12H,9H2,1-4H3/t19-,21-,23+,24-,25-,26+,27-,28-,29-,30-,31-,32+,33+,36-,39+,40-,41-,42+,43+;/m0./s1 |
InChI Key |
AJVFRECHHYUSKO-FYSHDTCASA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5CC(C(C(C5O)O)O)C(=O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@@H]7C[C@@H]([C@H]([C@@H]([C@H]7O)O)O)C(=O)O)C)(C)C(=O)O.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5CC(C(C(C5O)O)O)C(=O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
Synonyms |
Pavezan |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- This compound : Molecular docking studies suggest its papaverine moiety interacts with PDE10A's Gln716 via hydrogen bonding, similar to quinazoline derivatives. However, glycyrrhizinic acid may enhance bioavailability and reduce cytotoxicity through improved solubility .
- Glycyrrhizinate Salts : DG and MAG lack PDE inhibitory activity but excel in hepatoprotection and formulation stability. DG’s phospholipid complex (e.g., DGLL) enhances liver targeting .
- Papaverine Analogues : Structural modifications (e.g., quinazoline substitution) improve target specificity but may sacrifice broad-spectrum efficacy seen in papaverine .
Q & A
Q. How to apply the PICO framework to clinical trials investigating this compound for fibrosis?
- Methodology : Define:
- Population : IPF patients (Stage II-III).
- Intervention : 50 mg/day this compound + standard care.
- Comparison : Placebo + standard care.
- Outcome : Change in FVC (%) at 24 weeks.
Use block randomization and blinded endpoint assessment to reduce bias .
Data Analysis and Reporting
Q. How to address batch-to-batch variability in this compound raw materials?
Q. What statistical methods are appropriate for analyzing synergistic effects in combination therapies?
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